4-Bromo-2-chlorobenzonitrile
Overview
Description
4-Bromo-2-chlorobenzonitrile is an organic compound with the molecular formula C7H3BrClN and a molecular weight of 216.46 g/mol . It is characterized by its off-white crystalline appearance and is soluble in methanol . This compound is widely used as an intermediate in organic synthesis and as a ligand in transition metal complexes .
Preparation Methods
4-Bromo-2-chlorobenzonitrile can be synthesized through various methods. One common synthetic route involves a two-step reaction starting from 4-bromo-2-chlorobenzaldehyde and sodium cyanide in an aqueous solution . Another method involves the reaction of 4-amino-2-chlorobenzonitrile with hydrogen chloride and sodium nitrite in water at low temperatures, followed by the addition of copper(I) bromide . Industrial production methods typically follow similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
4-Bromo-2-chlorobenzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted through reactions such as the Suzuki coupling, where an aryl or alkyl group is introduced.
Reduction Reactions: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Oxidation Reactions: The nitrile group can be oxidized to a carboxylic acid under specific conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate for oxidations. Major products formed from these reactions include substituted benzonitriles, amines, and carboxylic acids .
Scientific Research Applications
4-Bromo-2-chlorobenzonitrile has a wide range of applications in scientific research:
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chlorobenzonitrile primarily involves its role as an intermediate in chemical reactions. It acts as a substrate in various coupling reactions, where it forms bonds with other molecules to create more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
4-Bromo-2-chlorobenzonitrile can be compared with other similar compounds such as:
- 4-Bromo-2-fluorobenzonitrile
- 4-Bromo-2-methylbenzonitrile
- 4-Bromo-2-chlorotoluene
These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications. For example, 4-Bromo-2-fluorobenzonitrile has a fluorine atom instead of chlorine, which can influence its electronic properties and reactivity in substitution reactions .
Properties
IUPAC Name |
4-bromo-2-chlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQBMZNSJPVADT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426651 | |
Record name | 4-Bromo-2-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154607-01-9 | |
Record name | 4-Bromo-2-chlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154607-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-chlorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154607019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-chlorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Bromo-2-chlorobenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4RU59Z8YM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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